molecular formula C22H33N3O7 B1643450 Boc-lys(Z)-gly-ome CAS No. 23234-35-7

Boc-lys(Z)-gly-ome

Cat. No.: B1643450
CAS No.: 23234-35-7
M. Wt: 451.5 g/mol
InChI Key: BZLLTKWGIAFVFG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-lys(Z)-gly-ome is a protected dipeptide used extensively in peptide synthesis. It consists of a lysine residue with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the lysine side chain, coupled with a glycine residue . This compound is crucial in the field of peptide synthesis due to its stability and ease of deprotection under mild conditions.

Mechanism of Action

The mechanism of action of Boc-lys(Z)-gly-ome is related to its role in peptide synthesis. The Boc group protects the amino function during synthesis, allowing for selective reactions to occur . In the context of histone deacetylase activity, Boc-Lys(Ac)-AMC can be used as a substrate .

Future Directions

The use of Boc-lys(Z)-gly-ome and other Boc-protected amino acids in peptide synthesis continues to be an area of active research . Future directions may include the development of new synthesis methods and applications, as well as the study of the properties and mechanisms of Boc-protected amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-lys(Z)-gly-ome typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

Properties

IUPAC Name

methyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O7/c1-22(2,3)32-21(29)25-17(19(27)24-14-18(26)30-4)12-8-9-13-23-20(28)31-15-16-10-6-5-7-11-16/h5-7,10-11,17H,8-9,12-15H2,1-4H3,(H,23,28)(H,24,27)(H,25,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLLTKWGIAFVFG-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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